molecular formula C17H30FNSn B6314090 4-Fluoro-2-(tributylstannyl)pyridine CAS No. 1684422-75-0

4-Fluoro-2-(tributylstannyl)pyridine

Cat. No.: B6314090
CAS No.: 1684422-75-0
M. Wt: 386.1 g/mol
InChI Key: NFNLCUMEICAHQA-UHFFFAOYSA-N
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Description

4-Fluoro-2-(tributylstannyl)pyridine is a chemical compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a tributylstannyl group at the 2-position of the pyridine ring. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-Fluoro-2-(tributylstannyl)pyridine typically involves the stannylation of 4-fluoropyridine. One common method includes the reaction of 4-fluoropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-Fluoro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(tributylstannyl)pyridine largely depends on its application. In medicinal chemistry, it acts as a precursor for the synthesis of active pharmaceutical ingredients that target specific molecular pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, while the tributylstannyl group facilitates its incorporation into larger molecular structures through cross-coupling reactions .

Comparison with Similar Compounds

4-Fluoro-2-(tributylstannyl)pyridine can be compared with other stannylated pyridines, such as:

These compounds share similar stannylation patterns but differ in the position of the fluorine atom and the number of stannyl groups. The unique positioning of the fluorine atom in this compound makes it particularly useful for specific synthetic applications, providing distinct reactivity and selectivity compared to its analogs.

Properties

IUPAC Name

tributyl-(4-fluoropyridin-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNLCUMEICAHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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